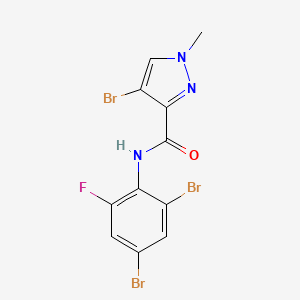
4-bromo-N-(2,4-dibromo-6-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
描述
4-bromo-N-(2,4-dibromo-6-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide (referred to as BDF-6300) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BDF-6300 is a potent inhibitor of the cGAS-STING pathway, which plays a crucial role in the innate immune response.
作用机制
BDF-6300 is a potent inhibitor of the cGAS-STING pathway, which plays a crucial role in the innate immune response. The cGAS-STING pathway is activated in response to DNA damage or viral infection, leading to the activation of the immune system. BDF-6300 inhibits the activation of the cGAS-STING pathway, leading to the suppression of the immune response.
Biochemical and Physiological Effects
BDF-6300 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. BDF-6300 has also been shown to enhance the effectiveness of cancer immunotherapy by promoting the activation of the immune system against cancer cells.
实验室实验的优点和局限性
One of the significant advantages of BDF-6300 is its potency as an inhibitor of the cGAS-STING pathway. It has been shown to be effective at low concentrations, making it a valuable tool for research. However, one of the limitations of BDF-6300 is its specificity. It has been shown to inhibit other pathways besides the cGAS-STING pathway, which can lead to off-target effects.
未来方向
There are several future directions for the research of BDF-6300. One of the significant areas of research is the development of more specific inhibitors of the cGAS-STING pathway. Another area of research is the identification of other pathways that are involved in the activation of the immune system against cancer cells. Additionally, the potential applications of BDF-6300 in the treatment of autoimmune diseases and other diseases that involve the activation of the immune system need to be further explored.
Conclusion
BDF-6300 is a potent inhibitor of the cGAS-STING pathway, which has gained significant attention in the scientific community due to its potential applications in various fields of research. Its effectiveness in enhancing the effectiveness of cancer immunotherapy and alleviating the symptoms of autoimmune diseases has made it a valuable tool for research. However, its specificity and off-target effects need to be further explored. The identification of other pathways involved in the activation of the immune system against cancer cells and the development of more specific inhibitors of the cGAS-STING pathway are some of the future directions for research.
科学研究应用
BDF-6300 has been extensively studied for its potential applications in various fields of research. One of the significant areas of research is cancer immunotherapy. BDF-6300 has been shown to enhance the effectiveness of cancer immunotherapy by inhibiting the cGAS-STING pathway, which promotes the activation of the immune system against cancer cells. Another area of research is the treatment of autoimmune diseases. BDF-6300 has been shown to alleviate the symptoms of autoimmune diseases by inhibiting the cGAS-STING pathway, which is involved in the development of autoimmune diseases.
属性
IUPAC Name |
4-bromo-N-(2,4-dibromo-6-fluorophenyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br3FN3O/c1-18-4-7(14)10(17-18)11(19)16-9-6(13)2-5(12)3-8(9)15/h2-4H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDROXZSIOGMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2Br)Br)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br3FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436658.png)
![N-[4-(aminocarbonyl)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B3436664.png)

![4-{[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B3436683.png)
![5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-2-chlorobenzoic acid](/img/structure/B3436687.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-[(4-methylphenoxy)methyl]-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B3436695.png)
![2-bromo-N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3436697.png)
![N-{[(4-anilinophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B3436703.png)
![N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3436704.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B3436705.png)
![2,4-dichloro-N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3436709.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B3436715.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B3436727.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3436732.png)